molecular formula C11H6Br2INOS B14915776 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide

4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide

Cat. No.: B14915776
M. Wt: 486.95 g/mol
InChI Key: UNQLXFZKAJVFNJ-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide (CAS 749893-00-3) is a high-value, multi-halogenated thiophene derivative designed for advanced research and development. With a molecular formula of C11H6Br2INOS and a molecular weight of 486.95 g/mol, this compound serves as a crucial building block in organic synthesis. Its structure features reactive bromo and iodo substituents, making it an ideal precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to create more complex molecular architectures. Thiophene-based compounds are prominently featured in material science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and photoredox catalysts . In pharmaceutical research, functionalized thiophene carboxamides are investigated for their potential biological activities, as similar scaffolds are explored in various therapeutic areas . The presence of multiple halogens allows for sequential and regioselective functionalization, offering researchers a versatile handle for structure-activity relationship (SAR) studies or for tuning the electronic properties of materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H6Br2INOS

Molecular Weight

486.95 g/mol

IUPAC Name

4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16)

InChI Key

UNQLXFZKAJVFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound derives from a convergent synthesis strategy involving two primary components:

  • 4,5-Dibromothiophene-2-carbonyl chloride (precursor A)
  • 3-Iodoaniline (precursor B)

The amide bond formation between these precursors follows classical coupling protocols, though regioselective functionalization of the thiophene ring necessitates careful bromination and carboxylation steps.

Stepwise Synthesis Protocol

Preparation of 4,5-Dibromothiophene-2-carboxylic Acid

The synthesis begins with the bromination of thiophene-2-carboxylic acid, as detailed in industrial-scale protocols:

Reaction Conditions:

  • Substrate: Thiophene-2-carboxylic acid (1.0 equiv)
  • Brominating Agent: Bromine (2.2 equiv) or N-bromosuccinimide (NBS, 2.1 equiv)
  • Catalyst: FeBr₃ (0.1 equiv)
  • Solvent: Dichloromethane (DCM) or acetic acid
  • Temperature: 0–25°C, 12–24 hours

Yield: 78–85% (Br₂ method) vs. 65–72% (NBS method).

Key Consideration: Excess bromine ensures complete di-substitution at the 4,5-positions, while FeBr₃ directs electrophilic aromatic substitution.

Conversion to Acid Chloride

The carboxylic acid is activated via acyl chloride formation using thionyl chloride (SOCl₂) under anhydrous conditions:

Procedure:

  • 4,5-Dibromothiophene-2-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in toluene for 3 hours.
  • Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride as a pale yellow solid (95–98% purity by HPLC).

Safety Note: Residual SOCl₂ must be thoroughly evacuated to prevent side reactions during amidation.

Amide Coupling with 3-Iodoaniline

The final step involves nucleophilic acyl substitution using 3-iodoaniline in the presence of a base:

Optimized Protocol:

  • Solvent: Tetrahydrofuran (THF)
  • Base: Triethylamine (1.1 equiv)
  • Molar Ratio: Acyl chloride (1.05 equiv) : 3-iodoaniline (1.0 equiv)
  • Temperature: Room temperature, 15 hours
  • Workup: Filtration, washing with water, and crystallization from acetonitrile

Yield: 70–75% with >98% purity (HPLC).

Industrial-Scale Modifications and Challenges

Addressing Intermediate Instability

Early routes suffered from decomposition of dibromothiophene intermediates during storage. Patent WO2009020588A1 resolves this via a Friedel-Crafts acylation/bromination/reduction sequence, bypassing unstable intermediates:

Improved Steps:

  • Friedel-Crafts Acylation: Thiophene reacts with acetyl chloride under AlCl₃ catalysis.
  • Bromination: Direct bromination at 4,5-positions using Br₂/FeBr₃.
  • Ketone Reduction: NaBH₄-mediated reduction to stabilize the core structure.

Outcome: 42% overall yield (vs. 10% in prior methods).

Spectroscopic Characterization and Quality Control

Key Analytical Data

Parameter Value Source
Molecular Weight 486.95 g/mol
¹H NMR (DMSO-d₆) δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 4H, Ar)
HPLC Purity 98.7%
Melting Point 182–184°C

Impurity Profiling

Residual THF (<1.7% mol) and unreacted 3-iodoaniline (<0.3%) are monitored via GC-MS and eliminated through recrystallization.

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Key Advantage
Classical Bromination 78% 95% Moderate Cost-effective reagents
Patent-Optimized 75% 98.7% High Stable intermediates
NBS Bromination 65% 92% Low Mild conditions

Chemical Reactions Analysis

Direct Lithiation and Halogenation

This method employs sequential lithiation steps followed by bromination. Key steps include:

  • Lithiation : Thiophene derivatives are treated with n-BuLi at low temperatures (e.g., −78°C) to form reactive intermediates.

  • Halogenation : Bromine is introduced via electrophilic substitution, often using Br₂ in solvents like chloroform or THF.

  • Yield : Reported yields for analogous dibromothiophene derivatives reach up to 80% for specific bromination steps .

Suzuki Cross-Coupling

Palladium-catalyzed coupling reactions enable the formation of aryl substituents:

  • Reagents : Arylboronic acids, Pd catalysts (e.g., Pd(PPh₃)₂Cl₂), and bases like K₃PO₄.

  • Steps : Amide derivatives undergo coupling with arylboronic acids to form substituted thiophenes.

  • Yield : Moderate to good yields are typical, with functional groups directing regioselectivity .

Decarboxylative Halogenation

This radical-based method involves:

  • Silver Salt Formation : Carboxylic acids react with halogens (e.g., Br₂) to form unstable acyl hypohalites.

  • Decomposition : Homolytic cleavage generates alkyl radicals, which abstract halogens to form halogenated products.

  • Selectivity : Bromine substitution patterns depend on radical recombination and solvent effects .

Direct Lithiation Pathway

  • Lithiation : Thiophene undergoes deprotonation at specific positions (e.g., α to sulfur) using n-BuLi.

  • Electrophilic Attack : Bromine adds to the lithiated site, forming a brominated intermediate.

  • Multi-Step Halogenation : Sequential lithiation and bromination introduce dual bromine atoms at positions 4 and 5 .

Suzuki Coupling Mechanism

  • Oxidative Addition : Palladium(0) reacts with aryl halides to form a Pd(II) complex.

  • Transmetallation : Arylboronic acids replace the halide, forming a Pd(II)–B bond.

  • Reductive Elimination : The coupled product is released, regenerating Pd(0) .

Decarboxylative Halogenation

  • Acyl Hypohalite Formation : Silver carboxylates react with halogens (e.g., Br₂) to form unstable intermediates.

  • Radical Generation : Homolytic cleavage produces acyloxy radicals, which decarboxylate to alkyl radicals.

  • Halogen Abstraction : Radicals capture halogens, forming alkyl halides .

Functional Group Transformations

  • Amide Reduction : Conversion of carboxamide to amines or aldehydes using reducing agents (e.g., LiAlH₄).

  • Coupling Reactions : Cross-coupling (e.g., Kumada–Tamao–Corriu) to introduce alkyl or aryl groups .

Halogen Exchange Reactions

  • Iodine Substitution : Potential for iodine displacement via nucleophilic aromatic substitution, though steric hindrance may limit reactivity.

  • Bromine Reactivity : Bromine atoms at positions 4 and 5 may undergo further electrophilic substitution or elimination .

Scientific Research Applications

4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is a complex organic compound that is investigated for pharmaceutical and possibly other applications. Its molecular formula is C12H6BrI2NO, and its structure includes a thiophene ring with bromine and iodine substituents and a carboxamide functional group. The presence of bromine and iodine at particular locations enhances its reactivity and potential use in medicinal chemistry.

Pharmaceutical Applications

This compound is primarily being explored for its pharmaceutical applications, especially as an IκB kinase-2 (IKK-2) inhibitor .

IKK-2 Inhibition IKK-2 is an enzyme involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is important for regulating immune responses and inflammation. Molecular docking studies suggest that this compound can effectively bind to IKK-2, inhibiting its activity and modulating downstream signaling pathways related to cell proliferation and survival. Therefore, by inhibiting IKK-2, the compound may have therapeutic potential in treating inflammatory diseases and certain cancers.

Potential Therapeutic Uses As an IKK-2 enzyme inhibitor, this compound may be used in the treatment of conditions and diseases in both humans and animals where IKK-2 inhibition is beneficial . These conditions and diseases include :

  • Inflammatory diseases such as rheumatoid arthritis, osteoarthritis, spondylitis, Reiters syndrome, psoriatic arthritis, lupus and bone resorptive disease
  • Multiple sclerosis and inflammatory bowel disease, including Crohn's disease
  • Asthma, chronic obstructive pulmonary disease, emphysema, and rhinitis
  • Myasthenia gravis, Graves' disease and allograft rejection
  • Psoriasis, dermatitis, allergic disorders and immune complex diseases
  • Cachexia, ARDS, and toxic shock
  • Heart failure, myocardial infarcts, atherosclerosis and reperfusion injury
  • AIDS and cancer
  • Disorders characterized by insulin resistance, such as diabetes, hyperglycemia, hyperinsulinemia, dyslipidemia, obesity, polycystic ovarian disease, hypertension, cardiovascular disease and Syndrome X

Other Potential Applications

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4,5-dibromothiophene-2-carboxamide core but differ in substituents, leading to variations in properties and applications:

Structural Analogs and Key Differences

Compound Name Substituent Molecular Weight (g/mol) Biological Activity/Application Key References
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide 3-Iodophenyl ~573.96 (C₁₁H₇Br₂INOS) Not explicitly reported; hypothesized kinase inhibition
Tibrofan 4-Bromophenyl ~452.02 (C₁₁H₇Br₃NOS) Disinfectant
4,5-Dibromo-N-(2-methylquinolin-8-yl)thiophene-2-carboxamide 2-Methylquinolin-8-yl 426.6 (C₁₅H₁₁Br₂N₂OS) SERCA pump modulation (preclinical)
4,5-Dibromo-N-(3-(imidazo[1,2-a]pyrimidin-3-yl)prop-2-yn-1-yl)thiophene-2-carboxamide (11b) Imidazopyrimidine-propargyl chain 440.88 (C₁₄H₉Br₂N₄OS) Aurora kinase inhibitor (IC₅₀: ~0.5 μM)
4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide 3-(Imidazol-1-yl)propyl 410.10 (C₁₁H₁₁Br₂N₃OS) Not explicitly reported; imidazole suggests enzyme targeting

Substituent Effects on Properties and Activity

  • Bromine (in Tibrofan) vs. iodine (target compound): Iodine’s larger size may reduce solubility but improve binding to hydrophobic pockets in proteins.
  • Heterocyclic vs. Aromatic Substituents: The quinoline derivative () exhibits a planar heterocyclic structure, likely enhancing π-π stacking with biological targets like SERCA pumps . The imidazopyrimidine-propargyl chain in compound 11b introduces rigidity and hydrogen-bonding capacity, critical for Aurora kinase inhibition .

Biological Activity

4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is an organic compound notable for its potential biological activities, particularly as an inhibitor of IκB kinase-2 (IKK-2). This enzyme plays a critical role in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is integral to immune responses and inflammation. The compound's unique structure, characterized by a thiophene ring with specific halogen substitutions, contributes to its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C9H6Br2INO\text{C}_9\text{H}_6\text{Br}_2\text{I}\text{N}\text{O}. Its structural features include:

  • A thiophene ring
  • Two bromine atoms at positions 4 and 5
  • An iodine atom at position 3 on the phenyl group
  • A carboxamide functional group

This configuration enhances its potential applications in medicinal chemistry and materials science.

The primary biological activity of this compound is attributed to its inhibition of IKK-2. By blocking this kinase, the compound modulates the NF-κB signaling pathway, which can lead to decreased inflammation and reduced tumor cell proliferation. This mechanism positions it as a candidate for therapeutic development against inflammatory diseases and certain cancers.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against IKK-2. The compound's IC50 value has been reported to be around 9.8 μM , indicating its potency in disrupting the NF-κB signaling pathway .

Compound NameIC50 (μM)Biological Activity
This compound9.8IKK-2 Inhibitor
Control Compound0.62Benchmark for comparison

Structure-Activity Relationship (SAR)

The biological activity of this compound has been compared with various analogs to elucidate structure-activity relationships. For example, compounds with different halogen substitutions or positions showed varying degrees of IKK-2 inhibition:

Analog CompoundStructural VariationIC50 (μM)
4-Bromo-N-(3-iodophenyl)thiophene-2-carboxamideBromine at position 4 only>10
4-Iodo-N-(3-bromophenyl)thiophene-2-carboxamideIodine at position 4>10
5-Bromo-N-(4-iodophenyl)thiophene-2-carboxamideBromine at position 5>10

These findings suggest that the specific halogenation pattern significantly influences the compound's biological activity .

Case Studies

Case Study: Anti-inflammatory Potential
In a controlled study focusing on inflammatory responses in vitro, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound demonstrated a dose-dependent response, confirming its potential as an anti-inflammatory agent .

Case Study: Cancer Cell Proliferation
Another study investigated the effects of this compound on cancer cell lines. Results indicated that at concentrations around its IC50 value, there was a significant reduction in cell viability and proliferation in breast cancer cell lines treated with the compound compared to untreated controls .

Q & A

Q. How can the synthesis of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide be optimized for improved yield and purity?

Methodological Answer:

  • Reagent Selection : Use reactive halogenation agents (e.g., bromine in acetic acid) for introducing bromine at the 4,5-positions of the thiophene ring, as demonstrated in analogous thiophene carboxamide syntheses .
  • Coupling Conditions : Employ coupling agents like EDCI/HOBt for amide bond formation between the thiophene carbonyl chloride and 3-iodoaniline, ensuring inert atmosphere (N₂/Ar) to prevent side reactions .
  • Purification : Utilize reverse-phase HPLC or recrystallization (e.g., methanol/CH₂Cl₂) to isolate the product, with monitoring via TLC and LC-MS for purity validation .
  • Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of bromine) and reaction time (e.g., 12–24 hours) based on kinetic studies of similar dibromination reactions .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C4/C5, iodine resonance in the aryl group) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Br/I atoms .
  • Infrared Spectroscopy : IR peaks for C=O (amide I band, ~1650 cm⁻¹) and C-Br/C-I stretches (~500–600 cm⁻¹) .
  • X-ray Crystallography : For unambiguous structural confirmation, analyze intramolecular interactions (e.g., C–H⋯O/N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings .

Q. How should initial biological activity assays be designed to evaluate this compound’s antimicrobial potential?

Methodological Answer:

  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with controls (e.g., ampicillin) and solvent-only blanks .
  • Dose-Response Curves : Use microdilution assays (96-well plates) to determine MIC (minimum inhibitory concentration) values, with triplicate replicates .
  • Mechanistic Clues : Combine with fluorescence-based assays (e.g., membrane permeability via propidium iodide) to infer bactericidal mechanisms .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s antibacterial activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target bacterial enzymes (e.g., DNA gyrase or dihydrofolate reductase) using purified enzymes and fluorogenic substrates .
  • Molecular Docking : Perform computational docking (e.g., AutoDock Vina) to predict interactions with bacterial targets, guided by crystallographic data of homologous systems .
  • Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated bacterial cultures .

Q. What computational approaches are suitable for predicting this compound’s reactivity and supramolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites and predict regioselectivity in further derivatization .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO/water) to assess stability and aggregation tendencies .
  • Crystal Packing Analysis : Use Mercury CSD software to model intermolecular interactions (e.g., halogen bonding via C–Br⋯O/N–I⋯π contacts) .

Q. How can contradictory data in biological activity across studies be resolved?

Methodological Answer:

  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) with identical bacterial inoculum sizes .
  • Statistical Robustness : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing iodine with chlorine) to isolate substituent effects .

Q. What strategies are effective for analyzing conformational flexibility via crystallography?

Methodological Answer:

  • Low-Temperature Data Collection : Collect X-ray data at 100 K to minimize thermal motion and resolve subtle conformational differences .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding, halogen interactions) to explain packing motifs .
  • Torsion Angle Libraries : Compare dihedral angles (e.g., thiophene-amide linkage) with analogous structures in the Cambridge Structural Database (CSD) .

Q. How to design a multi-step synthesis route incorporating intermediates for functional group diversification?

Methodological Answer:

  • Protective Group Strategy : Use tert-butoxycarbonyl (Boc) groups to protect the amine during bromination, followed by deprotection for further coupling .
  • Intermediate Characterization : Validate each step via ¹H NMR (e.g., disappearance of Boc peaks at ~1.4 ppm) and HRMS .
  • Parallel Synthesis : Employ factorial design (e.g., varying solvent polarity and temperature) to optimize each step’s efficiency .

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